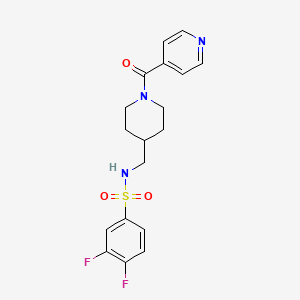
3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzenesulfonamide core substituted with difluoromethyl groups and a piperidine ring, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The piperidine ring is then introduced through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and material science.
科学研究应用
3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the development of advanced materials with specific properties, such as improved thermal stability and chemical resistance.
作用机制
The mechanism of action of 3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The difluoromethyl groups enhance the compound’s stability and bioavailability, making it a potent agent in therapeutic applications.
相似化合物的比较
Similar Compounds
Uniqueness
Compared to similar compounds, 3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide stands out due to its unique combination of functional groups. The presence of both difluoromethyl and piperidine moieties imparts distinct chemical and biological properties, making it a valuable compound for diverse applications.
生物活性
3,4-Difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a difluorobenzenesulfonamide core with an isonicotinoylpiperidine substituent. The presence of fluorine atoms enhances its lipophilicity and biological activity. The general structure can be represented as follows:
Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound can act as inhibitors of various enzymes involved in inflammatory pathways. Specifically, it has been noted for its potential to inhibit the NLRP3 inflammasome, which plays a critical role in the inflammatory response linked to diseases such as Alzheimer's and myocardial infarction .
Targeting IRAK-4
The compound also shows promise as an inhibitor of IRAK-4, a kinase involved in the signaling pathways of inflammatory responses. Inhibition of IRAK-4 could provide therapeutic benefits in treating autoimmune and inflammatory diseases .
Pharmacological Effects
The biological activity of this compound has been characterized through various in vitro and in vivo studies. Key findings include:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| NLRP3 inflammasome inhibition | 0.55 ± 0.091 | |
| IRAK-4 inhibition | Not specified | |
| Cytotoxicity in cancer cells | Low at ≤20 µM |
Case Studies
- NLRP3 Inflammasome Inhibition : In studies involving mouse models, compounds structurally related to this compound demonstrated significant inhibitory effects on the NLRP3 inflammasome, suggesting potential applications in neurodegenerative diseases .
- IRAK-4 Targeting : The compound's ability to inhibit IRAK-4 was highlighted in research focused on inflammatory diseases, showcasing its therapeutic potential against conditions driven by excessive inflammation .
属性
IUPAC Name |
3,4-difluoro-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3S/c19-16-2-1-15(11-17(16)20)27(25,26)22-12-13-5-9-23(10-6-13)18(24)14-3-7-21-8-4-14/h1-4,7-8,11,13,22H,5-6,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBXCKMLALZZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














